molecular formula C22H21N3O2S2 B3926688 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione

3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione

Cat. No.: B3926688
M. Wt: 423.6 g/mol
InChI Key: URXQNVOQWARIGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a pyrrolidine-2,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.

    Formation of the Pyrrolidine-2,5-dione Moiety: This can be synthesized via cyclization reactions involving appropriate dicarboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions might target the carbonyl groups in the pyrrolidine-2,5-dione moiety.

    Substitution: Substitution reactions can occur at various positions on the benzothiazole and piperidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: May be used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with benzothiazole and piperidine rings can interact with enzymes or receptors, modulating their activity. The pyrrolidine-2,5-dione moiety might contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylpyrrolidine-2,5-dione: Lacks the piperidine ring.

    1-(4-Piperidin-1-ylphenyl)pyrrolidine-2,5-dione: Lacks the benzothiazole ring.

    3-(1,3-Benzothiazol-2-ylsulfanyl)pyrrolidine-2,5-dione: Lacks the piperidine and phenyl groups.

Uniqueness

The presence of both the benzothiazole and piperidine rings in 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione makes it unique, potentially offering a combination of biological activities not seen in simpler analogs.

Properties

IUPAC Name

3-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S2/c26-20-14-19(29-22-23-17-6-2-3-7-18(17)28-22)21(27)25(20)16-10-8-15(9-11-16)24-12-4-1-5-13-24/h2-3,6-11,19H,1,4-5,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXQNVOQWARIGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)N3C(=O)CC(C3=O)SC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione
Reactant of Route 3
3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione
Reactant of Route 4
3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione
Reactant of Route 5
Reactant of Route 5
3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione
Reactant of Route 6
3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.